methyl 5-amino-3,3-difluoropentanoate hydrochloride methyl 5-amino-3,3-difluoropentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377035-84-0
VCID: VC7167771
InChI: InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H
SMILES: COC(=O)CC(CCN)(F)F.Cl
Molecular Formula: C6H12ClF2NO2
Molecular Weight: 203.61

methyl 5-amino-3,3-difluoropentanoate hydrochloride

CAS No.: 2377035-84-0

Cat. No.: VC7167771

Molecular Formula: C6H12ClF2NO2

Molecular Weight: 203.61

* For research use only. Not for human or veterinary use.

methyl 5-amino-3,3-difluoropentanoate hydrochloride - 2377035-84-0

Specification

CAS No. 2377035-84-0
Molecular Formula C6H12ClF2NO2
Molecular Weight 203.61
IUPAC Name methyl 5-amino-3,3-difluoropentanoate;hydrochloride
Standard InChI InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H
Standard InChI Key DAGYXEOXSPYANW-UHFFFAOYSA-N
SMILES COC(=O)CC(CCN)(F)F.Cl

Introduction

Synthetic Pathways

General Strategy for Fluorinated Amino Acid Esters

The synthesis of methyl 5-amino-3,3-difluoropentanoate hydrochloride can be extrapolated from methodologies used for analogous compounds, such as ethyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate . Key steps include:

  • Fluorination of a Ketone Precursor:

    • A ketone intermediate is treated with a fluorinating agent like bis(2-methoxyethyl)aminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce difluoro groups .

  • Amino Group Protection and Deprotection:

    • Protecting groups (e.g., tert-butoxycarbonyl, diphenylmethylene) are used to shield the amino group during synthesis, followed by acidic or basic deprotection .

  • Esterification and Salt Formation:

    • The carboxylic acid is esterified using methanol under acidic conditions, and the amino group is protonated with HCl to form the hydrochloride salt .

Table 1: Hypothetical Synthesis Route for Methyl 5-Amino-3,3-Difluoropentanoate Hydrochloride

StepReactionReagents/ConditionsPurpose
1FluorinationDAST, CH₂Cl₂, 0°C → RTIntroduce 3,3-difluoro groups
2Amino ProtectionBoc₂O, DMAP, THFProtect amino group
3EsterificationMeOH, H₂SO₄, refluxForm methyl ester
4DeprotectionHCl (g), dioxaneRemove Boc group
5Salt FormationHCl (aq), Et₂OPrecipitate hydrochloride salt

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Fluorinated amino acid esters like methyl 5-amino-3,3-difluoropentanoate hydrochloride serve as precursors for bioactive molecules. For example:

  • Cysteine Protease Inhibitors: Analogous compounds are intermediates in synthesizing inhibitors targeting cathepsins B, K, L, and S, which are implicated in osteoporosis, cancer, and autoimmune diseases .

  • Peptidomimetics: The difluoro group enhances metabolic stability and binding affinity in peptide-based therapeutics .

Challenges in Large-Scale Synthesis

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